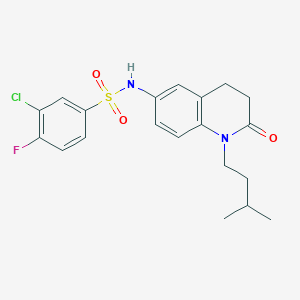

![molecular formula C21H25N3O2S B2520047 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone CAS No. 384368-54-1](/img/structure/B2520047.png)

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone involves multi-step reactions. In one study, the synthesis began with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique to produce 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. The 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives themselves were synthesized by the Vilsmeier-Haack reaction as part of a multi-step process .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analyses, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) were employed to establish the structure of these novel compounds. In another related study, the structure of a novel pyridine derivative was confirmed by ^1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multi-component nature. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved through a one-pot, three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol at room temperature . This indicates a complex reaction pathway that leads to the formation of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone are not detailed in the provided papers, the general properties of similar compounds can be inferred. The antimicrobial activity of the synthesized Schiff bases indicates that these compounds have significant biological relevance. Some derivatives, such as 5a, 5c, 5f, and 5h, exhibited excellent activity compared to other derivatives, suggesting that slight modifications in the molecular structure can lead to significant changes in biological activity . The yield of the synthesized pyridine derivative was reported to be 40%, which provides insight into the efficiency of the synthesis process .

Applications De Recherche Scientifique

Structural Analysis and Isomorphism

The research into compounds structurally similar to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone highlights the significance of isomorphism and molecular disorder in understanding chemical behavior. Studies have revealed that isomorphous structures exhibit extensive disorder, challenging the automatic detection of isomorphism in data-mining procedures, such as searches in the Cambridge Structural Database. This insight is crucial for the accurate description and analysis of similar complex structures in scientific research (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activities

The exploration of thiophene-based heterocyclic compounds, akin to the subject compound, has shown promising results in the field of enzyme inhibition. These studies have designed and evaluated various derivatives for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The findings provide a foundation for further structural modifications and pharmacological studies related to enzyme inhibitors, contributing significantly to the development of new therapeutic agents (Cetin et al., 2021).

Antimicrobial Activity

Research on compounds structurally related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone also extends into antimicrobial activity. A series of synthesized compounds demonstrated potent antimicrobial effects against a variety of microbial strains, highlighting the potential of these compounds in addressing the growing concern of antimicrobial resistance. Such studies are instrumental in the discovery of novel antimicrobial agents and the advancement of medical science (Kumar et al., 2012).

Corrosion Inhibition

Further applications include the study of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research not only expands the potential industrial applications of these compounds but also contributes to the development of more effective and environmentally friendly corrosion inhibition methods. The study demonstrates the concentration-dependent efficiency of these inhibitors, providing valuable insights into the mechanisms of corrosion prevention (Yadav et al., 2015).

Mécanisme D'action

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with similar structures can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs work by modulating biochemical pathways involved in disease processes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes and have therapeutic effects .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Propriétés

IUPAC Name |

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-26-17-9-7-16(8-10-17)19-14-18(20-6-5-13-27-20)22-24(19)21(25)15-23-11-3-2-4-12-23/h5-10,13,19H,2-4,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFCNZQFBKWAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2519969.png)

![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)